N-(2-Benzoyl-5-methylphenyl)acetamide
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Overview
Description
N-(2-Benzoyl-5-methylphenyl)acetamide is an organic compound with the molecular formula C16H15NO2 It is characterized by the presence of a benzoyl group attached to a methylphenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-5-methylphenyl)acetamide typically involves the acylation of 2-amino-5-methylbenzophenone with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-Benzoyl-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the acetamide group can interact with cellular proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoylphenyl)acetamide
- N-(2-Benzoyl-4-chlorophenyl)acetamide
- N-(2-Benzoyl-4-methylphenyl)acetamide
Uniqueness
N-(2-Benzoyl-5-methylphenyl)acetamide is unique due to the presence of the methyl group at the 5-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoyl-substituted acetamides and can lead to different pharmacological properties .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-benzoyl-5-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15NO2/c1-11-8-9-14(15(10-11)17-12(2)18)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) |
InChI Key |
SPEWRPKOBXSKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
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